Bis(2-ethylhexyl) 4-hydroxyphthalate
Description
Properties
IUPAC Name |
bis(2-ethylhexyl) 4-hydroxybenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O5/c1-5-9-11-18(7-3)16-28-23(26)21-14-13-20(25)15-22(21)24(27)29-17-19(8-4)12-10-6-2/h13-15,18-19,25H,5-12,16-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVSWAORWXDMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=C(C=C(C=C1)O)C(=O)OCC(CC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Approaches and Derivatization Strategies for Hydroxyphthalate Esters
Established Synthetic Routes for Related Hydroxyphthalate Esters
The synthesis of the target compound is best understood by first examining the foundational reactions used for similar molecules, namely the formation of the ester linkages and the introduction of the hydroxyl group.
The most fundamental method for producing phthalate (B1215562) esters is the Fischer-Speier esterification, a reversible acid-catalyzed condensation between a carboxylic acid (or its anhydride) and an alcohol. masterorganicchemistry.comyoutube.com In the context of bis(2-ethylhexyl) phthalate (DEHP), the industrial synthesis involves the reaction of phthalic anhydride (B1165640) with an excess of 2-ethylhexanol. wikipedia.org The reaction equilibrium is typically driven towards the product side by removing the water formed during the reaction, often using a Dean-Stark apparatus. masterorganicchemistry.com
The choice of catalyst is critical for reaction efficiency. While traditional strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are common, research has explored various catalytic systems to improve yields and reaction conditions. masterorganicchemistry.comwikipedia.org Methane (B114726) sulfonic acid has been demonstrated to be an effective catalyst for the synthesis of bis(2-ethylhexyl) phthalate. researchgate.netepa.gov Other innovative approaches include the use of solid acid catalysts like Dowex H⁺ resins, which can simplify product purification. nih.gov For the synthesis of hydroxy-esters, such as ethyl p-hydroxybenzoate, a Dowex H⁺/NaI system has been shown to be effective, though it may require prolonged reaction times. nih.gov
The esterification process for phthalates with 2-ethylhexanol is known to proceed in two main steps:
A very fast and essentially irreversible reaction to form the monoester, mono(2-ethylhexyl) phthalate. researchgate.netepa.gov
A slower, reversible second esterification of the monoester, which requires a catalyst to proceed at a reasonable rate. researchgate.netepa.gov
Interactive Table: Catalytic Systems for Esterification
Introducing a hydroxyl group onto the aromatic ring of a pre-formed phthalate ester is a significant synthetic challenge. Most research in this area focuses on hydroxylation as a degradation pathway rather than a synthetic one. Advanced oxidation processes (AOPs) utilize highly reactive species like hydroxyl radicals (•OH) to attack the aromatic ring. researchgate.netiwaponline.comresearchgate.net
For instance, studies on the degradation of dimethyl phthalate (DMP) have shown that catalytic ozonation can lead to the formation of 3-hydroxy dimethyl phthalate as an initial step. researchgate.net Similarly, photocatalytic transformations can generate hydroxyl radicals that oxidize the phthalate structure. researchgate.net While these methods are typically non-selective and aimed at mineralization, they demonstrate the feasibility of aromatic C-H activation. A more controlled catalytic system using iron(III) and sodium persulfate (Na₂S₂O₈) has been developed for the hydroxylation of double bonds in plant oils, suggesting that metal-catalyzed C-H activation could be a potential, albeit undeveloped, route for the directed hydroxylation of phthalates. nih.gov
Targeted Synthesis of Bis(2-ethylhexyl) 4-hydroxyphthalate
The most direct and logical pathway to synthesize this compound is not through hydroxylation of DEHP, but through the direct esterification of a hydroxylated precursor, 4-hydroxyphthalic acid, with 2-ethylhexanol.
The synthesis would proceed via a double Fischer esterification of 4-hydroxyphthalic acid with two equivalents of 2-ethylhexanol, likely using an acid catalyst such as sulfuric acid or methane sulfonic acid. The reaction mechanism would mirror that of DEHP synthesis, involving the rapid formation of mono(2-ethylhexyl) 4-hydroxyphthalate, followed by a slower, rate-limiting second esterification to yield the final diester.
Key considerations for optimizing the yield include:
Le Chatelier's Principle : Using a large excess of 2-ethylhexanol to shift the equilibrium towards the product. youtube.com
Water Removal : Continuously removing water as it is formed, for example, with a Dean-Stark trap, to prevent the reverse hydrolysis reaction. masterorganicchemistry.comyoutube.com
Catalyst Selection : Employing an efficient catalyst to accelerate the second esterification step. researchgate.netepa.gov
The presence of the phenolic hydroxyl group on the starting material introduces a potential site for side reactions, such as etherification, although under acidic esterification conditions, the reaction at the carboxylic acid groups is kinetically favored.
A critical aspect of the synthesis of this compound is the stereochemistry inherited from the 2-ethylhexanol reactant. The 2-ethylhexanol molecule possesses a chiral center at the C2 position of the alkyl chain. wikipedia.org Commercially available 2-ethylhexanol is typically produced as a racemic mixture, containing equal amounts of (R)-2-ethylhexanol and (S)-2-ethylhexanol. wikipedia.org
Consequently, the esterification reaction with 4-hydroxyphthalic acid will result in a mixture of stereoisomers for the final product. Three distinct stereoisomers of this compound would be formed:
(R,R)-bis(2-ethylhexyl) 4-hydroxyphthalate
(S,S)-bis(2-ethylhexyl) 4-hydroxyphthalate
A meso form, (R,S)-bis(2-ethylhexyl) 4-hydroxyphthalate
As with commercially produced DEHP, the final product would be a racemic mixture consisting of these three stereoisomers. wikipedia.org
Advanced Chemical Derivatization for Enhanced Research Utility
The this compound molecule contains two key functional groups that can be targeted for chemical derivatization: the ester groups and the phenolic hydroxyl group. Derivatization is often employed to enhance the molecule's suitability for analytical techniques or to create new compounds for research purposes. psu.edu
For gas chromatography (GC) analysis, the polarity of the hydroxyl group can lead to poor peak shape and thermal instability. sigmaaldrich.com Therefore, a common derivatization strategy involves converting the hydroxyl group into a less polar, more volatile functional group, such as a trimethylsilyl (B98337) (TMS) ether. psu.edu This is a standard procedure for the analysis of polar metabolites. frontiersin.org
Other potential derivatization reactions include:
Alkylation/Acylation of the Hydroxyl Group : The phenolic hydroxyl group can be converted to an ether or an ester, which would alter the compound's physical and chemical properties.
Transesterification : The 2-ethylhexyl ester groups can be exchanged with other alcohols under acidic or basic conditions to synthesize a library of different 4-hydroxyphthalate esters. youtube.com This allows for the systematic study of how the alkyl chain influences the compound's properties.
These derivatization strategies transform this compound from a single entity into a versatile platform for creating a range of related molecules, thereby enhancing its utility for targeted research applications.
Based on a comprehensive review of available scientific literature, there is currently insufficient data to fulfill the detailed article outline for the specific chemical compound “this compound.”
Research and environmental monitoring studies have extensively focused on its parent compound, Bis(2-ethylhexyl) phthalate (DEHP), and its primary metabolites, such as mono(2-ethylhexyl) phthalate (MEHP). However, specific data regarding the detection, quantification, and environmental distribution of this compound in aquatic, terrestrial, and atmospheric systems are not available in the public domain.
Consequently, it is not possible to provide the requested detailed research findings, data tables, or discussion on the environmental dispersal mechanisms for this particular compound. Further research and targeted environmental monitoring are required to determine the occurrence and distributional dynamics of this compound.
Environmental Occurrence and Distributional Dynamics of Phthalate Esters with Hydroxyl Moieties
Methodological Challenges in Environmental Monitoring Due to Ubiquitous Contamination
The environmental monitoring of specific phthalate (B1215562) ester metabolites, such as Bis(2-ethylhexyl) 4-hydroxyphthalate, is fraught with significant methodological challenges. These difficulties are primarily rooted in the ubiquitous environmental contamination by its parent compound, Bis(2-ethylhexyl) phthalate (DEHP). The widespread presence of DEHP in virtually all environments complicates the accurate detection and quantification of its metabolites, which are often present at much lower concentrations.
The fundamental issue is that DEHP is one of the most common plasticizers, used to impart flexibility to polyvinyl chloride (PVC) and other plastics wi.govnih.govnih.gov. Since it is not chemically bound to the polymer matrix, DEHP easily leaches from a vast array of consumer and industrial products, leading to its constant release into the air, water, and soil nih.govnih.gov. This pervasive background contamination creates a high risk of sample contamination during collection, transport, and laboratory analysis, which can obscure the true environmental concentrations of its metabolites nih.govcanada.ca.
Sources of Background Contamination
A major hurdle in the analysis of this compound is the introduction of contaminant DEHP from sampling and laboratory materials. Many essential tools used in environmental monitoring are themselves sources of phthalates. This can lead to false positives or artificially inflated measurements, a problem that has been documented for decades wi.govnih.govcanada.ca. Rigorous quality control measures are essential to minimize this interference.
Table 1: Common Sources of DEHP Contamination in Environmental Monitoring
| Source Category | Specific Examples | Potential Impact on Analysis |
|---|---|---|
| Sampling Equipment | PVC tubing, plastic containers, gloves, plastic sample bags | Leaching of DEHP into the sample during collection and storage. |
| Laboratory Apparatus | Plastic beakers, pipette tips, tubing for analytical instruments, septa | Contamination of samples, solvents, and reagents during preparation and analysis. |
| Laboratory Environment | Indoor air and dust containing DEHP, PVC flooring, paints | Deposition of DEHP particles into open samples or onto equipment surfaces. |
| Reagents and Solvents | Contaminated analytical solvents (e.g., benzene), solid reagents | Introduction of DEHP during the extraction and cleanup phases of analysis. canada.ca |
Analytical and Procedural Hurdles
The chemical similarity between DEHP and its hydroxylated metabolites requires sophisticated analytical techniques to differentiate and accurately quantify them. The overwhelming presence of the parent compound can mask the signal of the metabolites.
Co-elution and Matrix Effects: In chromatographic methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), the high concentration of background DEHP can interfere with the separation and detection of metabolites like this compound. The sample matrix (e.g., sediment, water) itself can also enhance or suppress the analytical signal, further complicating quantification.
Low Environmental Concentrations: Metabolites are typically found at trace levels, often orders of magnitude lower than the parent DEHP. This requires analytical methods with very low limits of detection (LOD) and limits of quantification (LOQ) nih.gov. However, achieving these low detection limits is challenging when background contamination levels of DEHP in the laboratory environment can be higher than the target metabolite concentration in the environmental sample wi.gov.
Distinguishing Environmental Metabolites from Contamination: A key challenge is determining whether the detected parent DEHP is from the original environmental sample or from contamination introduced during the analytical process. This uncertainty complicates the interpretation of the metabolite data, as the presence of the parent compound is often used as a contextual indicator.
To overcome these challenges, researchers must implement stringent protocols. These include the meticulous cleaning of all glassware, the use of phthalate-free sampling and analysis equipment, frequent analysis of procedural blanks (samples containing no analyte that are processed alongside the environmental samples), and conducting analyses in controlled clean-room environments wi.govcanada.ca.
Table 2: Analytical Methods and Reported Detection Limits for DEHP and its Metabolites
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| GC-MS | DEHP Metabolites | Urine | < 25 µg/L | nih.gov |
| HPLC/MS/MS | MEHP, MEOHP, MEHHP | Urine | 0.11 - 0.28 ng/mL | nih.gov |
| LC-MS | DEHP | Sediment | 43 µg/kg d.w. | oekotoxzentrum.ch |
| GC-MS/MS | DEHP | Sediment | Not Reported (LOQ: 1 µg/kg d.w.) | oekotoxzentrum.ch |
Note: Data for this compound specifically is limited; the table includes data for other common DEHP metabolites (MEHP, MEOHP, MEHHP) to illustrate typical detection capabilities.
Ultimately, the ubiquitous nature of DEHP means that its environmental presence is a constant and critical confounding factor in the monitoring of its degradation products, including hydroxylated moieties like this compound.
Environmental Fate and Transformation Pathways of Bis 2 Ethylhexyl 4 Hydroxyphthalate
Abiotic Transformation Processes
Abiotic degradation involves non-biological processes such as hydrolysis and photolysis, which contribute to the transformation of chemical compounds in the environment.
Hydrolysis Kinetics and Mechanisms in Aqueous Systems
The primary abiotic degradation pathway for phthalate (B1215562) esters like DEHP is the hydrolysis of their ester bonds. This process typically occurs in two steps: the hydrolysis of one ester group to form a monoester, followed by the hydrolysis of the second group to yield phthalic acid and the corresponding alcohol. ntua.grresearchgate.netresearchgate.net In the context of Bis(2-ethylhexyl) 4-hydroxyphthalate, this process would involve the cleavage of the 2-ethylhexyl ester linkages.
The kinetics of phthalate ester hydrolysis are generally slow under neutral environmental conditions but can be accelerated by acidic or alkaline conditions. researchgate.net For monoesters, the hydrolysis mechanism can be influenced by the neighboring carboxylic acid group, which, in its ionized carboxylate form, can catalyze the reaction. acs.orgnih.gov Studies on various phthalate monoesters have shown that their persistence in aquatic environments is significant, with calculated half-lives ranging from minutes to years, highly dependent on pH. sciengine.com
Detailed kinetic parameters for the hydrolysis of this compound specifically are not extensively documented. However, the general principles governing phthalate ester hydrolysis suggest a mechanism involving nucleophilic attack at the ester's carbonyl carbon, leading to the formation of phthalic acid derivatives.
Table 1: Factors Influencing Hydrolysis of Phthalate Esters
| Factor | Influence on Hydrolysis Rate | Mechanism |
| pH | Rate increases under acidic or alkaline conditions. | Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic. Base catalysis involves direct nucleophilic attack by OH⁻. |
| Temperature | Rate increases with temperature. | Provides the necessary activation energy for the reaction. |
| Molecular Structure | The neighboring carboxylate group in monoesters can catalyze hydrolysis. | Intramolecular nucleophilic catalysis. acs.orgnih.gov |
Photochemical Degradation Pathways and Quantum Yield Assessments
Photochemical degradation, or photolysis, is another significant abiotic pathway for the transformation of phthalate esters in the environment. This process can occur directly, through the absorption of light by the compound itself, or indirectly, through reactions with photochemically generated reactive species. For phthalates, indirect photolysis is often the more dominant mechanism. researchgate.netnih.gov
Table 2: Photodegradation Systems and Byproducts of Phthalate Esters
| Degradation System | Primary Reactive Species | Typical Byproducts |
| UV Only | Direct photolysis | o-Hydroxybenzoates frontiersin.org |
| UV/TiO₂ | Hydroxyl Radicals (•OH) | Hydroxylated derivatives, ring-opening products nih.gov |
| UV-Vis/Natural Waters | •OH, ³DOM* | Phthalic acid, benzoic acid, mineralized products (CO₂, H₂O) researchgate.netmdpi.com |
Dissolved organic matter (DOM), particularly its humic and fulvic acid components, plays a crucial dual role in the photochemical fate of pollutants like phthalates. researchgate.netnih.gov DOM is a primary absorber of sunlight in natural waters and can act as a photosensitizer, generating reactive intermediates that accelerate degradation. nih.govmdpi.com
The primary mechanism involves the absorption of photons by DOM chromophores, leading to the formation of excited triplet states (³DOM*). nih.govresearchgate.net These excited states can then react with pollutants or transfer energy to molecular oxygen to create other reactive oxygen species, including hydroxyl radicals, which subsequently oxidize the phthalate compound. researchgate.net
Biotic Transformation Processes: Biodegradation Mechanisms
Biodegradation by microorganisms is considered the most effective means of eliminating phthalate esters from the environment. d-nb.infonih.gov This process is central to the formation and subsequent breakdown of hydroxylated phthalate derivatives.
Microbial Degradation in Environmental Systems
The microbial degradation of DEHP is initiated by the enzymatic hydrolysis of its ester bonds, a reaction catalyzed by esterases or lipases. d-nb.infonih.gov This process releases the 2-ethylhexanol side chains and yields phthalic acid as a core intermediate. researchgate.netmdpi.com
Once formed, phthalic acid undergoes further microbial transformation. Aerobic bacteria utilize dioxygenase enzymes to introduce hydroxyl groups onto the aromatic ring. d-nb.infonih.gov This hydroxylation is a critical step that leads to the formation of intermediates such as 4,5-dihydroxyphthalate and eventually protocatechuate. researchgate.net The formation of a hydroxylated compound like 4-hydroxyphthalate is a key step in this aerobic degradation pathway, which ultimately leads to ring cleavage and mineralization into carbon dioxide and water. mdpi.com
Role of Specific Bacterial Consortia and Isolated Fungal Strains
A wide variety of microorganisms capable of degrading DEHP and its phthalic acid intermediate have been identified. These include numerous bacterial and fungal species.
Bacterial consortia and isolated strains from genera such as Acinetobacter, Bacillus, Rhodococcus, Gordonia, and Arthrobacter are known to be effective degraders of DEHP and phthalic acid. ntua.grmdpi.comiwaponline.com Research has specifically shown that certain bacteria can metabolize hydroxylated phthalate intermediates. For instance, Pseudomonas testosteroni possesses the enzymatic machinery to decarboxylate 4-hydroxyphthalate, a crucial step in its breakdown. d-nb.info
Fungi also contribute significantly to the biodegradation of phthalates. Species from genera including Aspergillus, Fusarium, and Pleurotus have demonstrated the ability to degrade these compounds. mdpi.comspasb.ro These fungi typically secrete extracellular enzymes that break down complex organic molecules, making them effective in terrestrial and aquatic environments.
Table 3: Microorganisms Involved in the Degradation of Phthalates and Their Intermediates
| Microbial Group | Genera/Species | Role in Degradation |
| Bacteria | Acinetobacter sp., Bacillus sp., Rhodococcus ruber | Hydrolysis of DEHP to phthalic acid. ntua.grmdpi.comiwaponline.com |
| Pseudomonas testosteroni | Metabolism and decarboxylation of 4-hydroxyphthalate. d-nb.info | |
| Arthrobacter sp., Gordonia sp. | Degradation of phthalic acid. d-nb.info | |
| Fungi | Aspergillus flavus, Fusarium culmorum, Pleurotus ostreatus | Degradation of various phthalate esters. mdpi.com |
Enzymatic Hydrolysis by Esterases and Lipases
The initial and rate-limiting step in the biodegradation of many phthalate esters is the hydrolysis of the ester bonds, a reaction catalyzed by various non-specific hydrolases, such as esterases and lipases. umw.edu This process breaks down the parent diester into a monoester and a corresponding alcohol.
For the parent compound DEHP, this initial hydrolysis is well-documented. Enzymes like bis(2-ethylhexyl)phthalate esterase (also known as DEHP esterase) catalyze the hydrolysis of one of the ester linkages in Bis(2-ethylhexyl) phthalate, yielding mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexan-1-ol. wikipedia.org This enzymatic action is a common feature in various biological systems, including microorganisms and plants. wikipedia.org For instance, a specific esterase capable of hydrolyzing DEHP has been purified from wheat. wikipedia.orgenzyme-database.org
Microbial degradation is a primary mechanism for phthalate breakdown in both aquatic and terrestrial environments. researchgate.net The process typically involves the initial hydrolysis of one ester group to form the monoester, followed by the hydrolysis of the second ester group to yield phthalic acid. researchgate.net Phthalate hydrolases are broadly classified based on their substrate specificity, with some enzymes acting on dialkyl phthalates and others on monoalkyl phthalates. nih.gov While the direct enzymatic hydrolysis of this compound is not extensively detailed in existing literature, the degradation pathways of its parent compound, DEHP, provide a strong model. It is anticipated that esterases and lipases would similarly act on this compound, cleaving one of the 2-ethylhexyl ester bonds to produce mono(2-ethylhexyl) 4-hydroxyphthalate and 2-ethylhexanol.
Sequential Oxidation and Further Metabolic Intermediates
Following the initial enzymatic hydrolysis, the resulting monoester, mono(2-ethylhexyl) 4-hydroxyphthalate, and the alcohol, 2-ethylhexanol, undergo further metabolic transformations. The degradation of MEHP, the primary metabolite of DEHP, proceeds through the oxidation of its alkyl side chain. umw.edu This oxidative process creates a series of more polar, water-soluble intermediates that are more readily metabolized. umw.edu
The degradation of the 2-ethylhexanol portion has been shown to proceed via 2-ethylhexanoic acid, which is then further broken down. nih.gov The phthalic acid moiety, whether hydroxylated or not, is also subject to further degradation. For instance, some bacteria can decarboxylate 4-hydroxyphthalate to 3-hydroxybenzoate. researchgate.net Ultimately, the aromatic ring is cleaved, and the intermediates are funneled into central metabolic pathways, leading to mineralization into carbon dioxide and water under aerobic conditions, or methane (B114726) under anaerobic conditions. researchgate.netnih.gov
In the context of this compound, after the initial hydrolysis, the resulting 4-hydroxyphthalic acid would be metabolized. The complete biodegradation pathway involves the breakdown of these intermediates into simpler molecules that can be incorporated into microbial biomass or completely mineralized. canada.ca
Environmental Factors Influencing Biodegradation Rates
The rate of biodegradation of phthalates, including this compound, is significantly influenced by a range of environmental factors. These factors affect microbial activity and the bioavailability of the compound.
Key Influencing Factors:
Temperature: Microbial activity and enzyme kinetics are highly temperature-dependent. For DEHP, degradation is considerably faster at warmer temperatures (e.g., >20°C) and can be negligible at low temperatures (e.g., 4°C). oekotoxzentrum.ch Optimal degradation temperatures for various DEHP-degrading bacteria are often found around 25-30°C. researchgate.netnih.gov
pH: The pH of the environment affects the growth of microorganisms and the activity of their enzymes. The optimal pH for the biodegradation of DEHP by various bacterial strains is typically around neutral (pH 7.0), though degradation can occur over a broader pH range (e.g., pH 4 to 9). researchgate.netnih.gov
Oxygen Availability: The presence or absence of oxygen determines the metabolic pathways used by microorganisms. Aerobic degradation is generally faster and more complete than anaerobic degradation. canada.ca However, phthalates can also be degraded under anaerobic, methanogenic conditions, although the process may be slower. nih.gov
Nutrient Availability: The presence of essential nutrients can enhance microbial growth and, consequently, the rate of biodegradation. In oligotrophic (nutrient-poor) waters, the mineralization of DEHP has been observed to be minimal compared to eutrophic (nutrient-rich) waters. oekotoxzentrum.ch
Initial Contaminant Concentration: High concentrations of phthalates can be toxic to some microorganisms, inhibiting their degradation activity. Conversely, very low concentrations may not be sufficient to induce the necessary enzymatic machinery for degradation.
Interactive Table: Environmental Factors for Phthalate Degradation
| Environmental Factor | Optimal Range/Condition | Effect on Biodegradation |
|---|---|---|
| Temperature | 20°C - 30°C | Higher temperatures generally increase degradation rates, while low temperatures can significantly slow or halt the process. oekotoxzentrum.ch |
| pH | 6.0 - 8.0 | Affects microbial growth and enzyme function; optimal degradation often occurs near neutral pH. nih.gov |
| Oxygen | Aerobic | Aerobic conditions typically lead to faster and more complete degradation compared to anaerobic conditions. canada.ca |
| Nutrients | Eutrophic | Nutrient-rich environments support higher microbial activity and faster degradation. oekotoxzentrum.ch |
Determination of Degradation Half-Lives in Environmental Matrices
The persistence of a chemical in the environment is often quantified by its degradation half-life (t½), which is the time required for its concentration to decrease by half. The half-life of this compound and its parent compounds can vary dramatically depending on the environmental matrix and the prevailing conditions.
Water: In surface and marine waters, the primary degradation half-lives for DEHP are reported to range from less than a day to two weeks. researchgate.net However, factors like temperature and nutrient levels can significantly alter this. For example, in river water at 20°C, half-lives of 15 to 30 days have been observed, while in oligotrophic water, mineralization can be negligible over 60 days. oekotoxzentrum.ch Chemical hydrolysis is extremely slow, with an estimated half-life of over 100 years. canada.ca
Soil and Sediment: Bis(2-ethylhexyl) phthalate has a strong tendency to adsorb to soil and sediment, which can affect its bioavailability for degradation. canada.ca The half-life of DEHP in soil, based on aerobic biodegradation, is estimated to range from 5 to 23 days. canada.ca In sediment, degradation is slower when oxygen is limited. canada.ca One study noted a half-life of 337 days in a natural marine sediment environment with an aerobic surface layer and anoxic lower layers. oekotoxzentrum.ch Under ideal laboratory conditions in a soil slurry reactor, half-lives of 2 to 5 days have been reported for DEHP. researchgate.net
Interactive Table: Half-Life of DEHP in Different Environmental Matrices
| Environmental Matrix | Reported Half-Life (t½) | Conditions |
|---|---|---|
| Surface Water | <1 day to 2 weeks | General estimate for primary degradation. researchgate.net |
| River Water | 15 - 30 days | At 20°C. oekotoxzentrum.ch |
| Soil | 5 - 23 days | Aerobic biodegradation. canada.ca |
| Marine Sediment | 337 days | Aerobic/anoxic layers. oekotoxzentrum.ch |
| Soil Slurry Reactor | 2 - 5 days | Inoculated with a bacterial consortium. researchgate.net |
Metabolism and Biotransformation in Non Clinical Biological Systems
General Metabolic Pathways of Dialkyl Phthalates in Organisms (e.g., Mammalian Models, Microorganisms)
In both mammalian and microbial systems, the metabolism of dialkyl phthalates follows a conserved sequence of reactions. The primary goal of this biotransformation is the conversion of the lipophilic parent diester into more hydrophilic metabolites that can be easily eliminated. researchgate.netnih.govproquest.comspringermedizin.de The process generally involves an initial hydrolysis, followed by oxidative modifications of the alkyl side chains, and concluding with conjugation reactions. mdpi.comnih.gov
The first and rate-limiting step in the metabolism of dialkyl phthalates is the enzymatic hydrolysis of one of the two ester bonds. mdpi.comresearchgate.net This reaction converts the parent diester into its corresponding monoester and an alcohol. In the case of DEHP, it is rapidly hydrolyzed to mono(2-ethylhexyl) phthalate (B1215562) (MEHP) and 2-ethylhexanol. nih.gov This conversion is catalyzed by non-specific enzymes such as lipases and esterases present in various tissues, including the liver, gut, and even in saliva. mdpi.comnih.govresearchgate.net
This initial hydrolysis is critical because the resulting monoester is often considered the more biologically active form of the compound. nih.govproquest.com In microbial systems, this pathway is also predominant. Various bacteria and fungi possess hydrolases that efficiently convert phthalate diesters to monoesters, which can then be further degraded. nih.govnih.gov For instance, dialkyl phthalate hydrolases first convert the diesters to monoesters, which are then acted upon by monoalkyl phthalate hydrolases to yield phthalic acid. nih.govnih.gov
Following the formation of the monoester, the lipophilic alkyl side chain undergoes further Phase I metabolic reactions, primarily oxidation and hydroxylation. mdpi.com These reactions are predominantly catalyzed by the cytochrome P450 (CYP) family of enzymes located in the liver. nih.gov For MEHP, the monoester of DEHP, the 2-ethylhexyl chain is a primary target for these transformations. This leads to the formation of several key oxidative metabolites, including:
Mono(2-ethyl-5-hydroxyhexyl) phthalate (5-OH-MEHP)
Mono(2-ethyl-5-oxohexyl) phthalate (5-oxo-MEHP) nih.gov
Mono(2-ethyl-5-carboxypentyl) phthalate (5-cx-MEPP) nih.govnih.gov
Mono(2-carboxymethyl-hexyl) phthalate (2cx-MMHP) researchgate.net
These oxidative steps introduce polar functional groups (hydroxyl, oxo, carboxyl) onto the alkyl chain, which further increases the water solubility of the metabolites and provides additional sites for subsequent conjugation reactions. mdpi.com
The final step in the detoxification pathway is Phase II metabolism, where the monoesters and their oxidized derivatives are conjugated with endogenous polar molecules. The most common conjugation reaction for phthalate metabolites is glucuronidation. researchgate.netnih.govproquest.comspringermedizin.de This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which transfers a glucuronic acid moiety to the metabolite. proquest.commdpi.com
Glucuronidation significantly increases the water solubility and molecular weight of the metabolites, facilitating their excretion in urine and bile. researchgate.netnih.gov The majority of DEHP metabolites are found in urine in their glucuronidated form. researchgate.net This conjugation step is crucial as it not only aids in elimination but also reduces the biological activity of the monoester metabolites. researchgate.netnih.govproquest.comspringermedizin.de For Bis(2-ethylhexyl) 4-hydroxyphthalate specifically, the presence of the hydroxyl group on the phthalate ring provides an additional, readily available site for direct glucuronidation, alongside the carboxyl group of the monoester.
Comparative Metabolic Profiles Across Diverse Biological Species
Significant differences exist in the metabolic processing of dialkyl phthalates across various species, which can influence their toxicokinetics. Studies comparing the metabolism of DEHP in mammalian models, such as mice and humans, have revealed notable variations in enzyme activity and resulting metabolite profiles. nih.govnih.govresearchgate.net
In general, microsomal lipase activity, which is responsible for the initial hydrolysis to MEHP, is considerably lower in humans than in mice. nih.govresearchgate.net Furthermore, the activity of UGT, the enzyme responsible for glucuronidation, is also about six times lower in human liver microsomes compared to those of mice. nih.govnih.gov
These enzymatic differences lead to distinct urinary metabolite patterns.
In mice , a major metabolic pathway involves the conversion of MEHP to 2cx-MMHP. researchgate.net Urinary concentrations of the primary monoester, MEHP, are much higher in mice than in humans, likely due to different enzymatic capacities. nih.govnih.gov
In humans , the primary pathway involves the further oxidation of MEHP to 5-oxo-MEHP and 5-cx-MEPP, while the pathway leading to 2cx-MMHP is only minor. researchgate.net Consequently, levels of these secondary oxidized metabolites are higher in humans compared to mice. nih.govresearchgate.net
These species-specific differences in metabolic pathways and enzyme kinetics are critical considerations when extrapolating data from animal models to assess human health risks.
| Enzyme/Metabolic Step | Mouse Model | Human (in vitro/population data) | Key Finding |
| Lipase Activity (Hydrolysis) | High | Significantly Lower | Humans hydrolyze DEHP to MEHP at a slower rate than mice. nih.gov |
| UGT Activity (Glucuronidation) | High | ~6-fold Lower | Mice have a much higher capacity for glucuronidating phthalate metabolites. nih.govnih.gov |
| Major Oxidative Pathway | MEHP → 2cx-MMHP | MEHP → 5-oxo-MEHP & 5-cx-MEPP | The primary route of side-chain oxidation differs significantly between species. researchgate.net |
| Urinary MEHP Levels | High | Low | Reflects differences in both initial hydrolysis and subsequent metabolism rates. nih.gov |
| Urinary Oxidized Metabolites | Lower (relative to MEHP) | Higher (relative to MEHP) | Humans more extensively oxidize the MEHP side chain before excretion. nih.gov |
Identification and Characterization of Biotransformation Products
The identification of biotransformation products is essential for understanding the complete metabolic fate of a compound. Based on the established pathways for DEHP, the expected metabolites for this compound would be identified following incubation with biological matrices like liver microsomes or in vivo sample analysis. nih.govresearchgate.net
The primary biotransformation products would include:
Mono(2-ethylhexyl) 4-hydroxyphthalate (M-4-OH-EHP): The initial monoester formed via hydrolysis.
Oxidized Monoester Metabolites: A series of metabolites resulting from the oxidation of the ethylhexyl side chain, analogous to those of MEHP (e.g., hydroxylated, oxo-, and carboxylated derivatives).
Glucuronide Conjugates: Conjugates of the monoester and its oxidized metabolites, as well as a potential conjugate directly on the 4-hydroxy group of the phthalate ring.
The characterization of these products typically involves advanced analytical techniques. A common workflow includes an extraction step, often solid-phase extraction, followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), particularly LC coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (e.g., LC-Q-TOF MS). nih.govresearchgate.netmdpi.com These methods allow for the separation, detection, and structural elucidation of the various metabolites present in complex biological samples like urine or microsomal incubates.
| Potential Metabolite Class | Specific Biotransformation Product (Predicted) | Parent Compound | Metabolic Reaction |
| Monoester | Mono(2-ethylhexyl) 4-hydroxyphthalate | This compound | Hydrolysis |
| Oxidized Metabolites | Mono(2-ethyl-5-hydroxyhexyl) 4-hydroxyphthalate | Mono(2-ethylhexyl) 4-hydroxyphthalate | Hydroxylation |
| Mono(2-ethyl-5-oxohexyl) 4-hydroxyphthalate | Mono(2-ethylhexyl) 4-hydroxyphthalate | Oxidation | |
| Mono(2-ethyl-5-carboxypentyl) 4-hydroxyphthalate | Mono(2-ethylhexyl) 4-hydroxyphthalate | Oxidation | |
| Conjugates | Mono(2-ethylhexyl) 4-hydroxyphthalate glucuronide | Mono(2-ethylhexyl) 4-hydroxyphthalate | Glucuronidation |
| Oxidized Metabolite Glucuronides | Oxidized Metabolites | Glucuronidation | |
| Bis(2-ethylhexyl) 4-O-glucuronylphthalate | This compound | Glucuronidation |
Environmental Chemistry and Ecological Interactions Excluding Ecotoxicity Studies
Sorption and Desorption Dynamics in Natural and Engineered Systems (e.g., Soil, Sediment, Microplastics)
Bis(2-ethylhexyl) 4-hydroxyphthalate, a metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (B1215562) (DEHP), exhibits significant sorption to various environmental matrices due to its hydrophobic nature. This partitioning behavior plays a crucial role in its environmental fate and transport.
In terrestrial and aquatic systems, the compound demonstrates strong adsorption to soil and sediment particles. Studies have shown that the degree of retention is high, with distribution coefficients (Kd) for DEHP in three different agricultural soils (vertisol, leptosol, and phaeozem) ranging from 1.8 x 10^4 to 4.2 x 10^4 L/kg lsu.edu. The organic matter content of the soil is a key factor influencing this sorption, with interactions being governed by both physisorption and chemisorption mechanisms geus.dk. The desorption of DEHP from soil can be nearly 100%, indicating that it can be released back into the soil water, making it potentially available for uptake by plants geus.dk.
The interaction with suspended particles is also a significant process. DEHP can adsorb onto pure bentonite and natural suspended sediment with average adsorption rate constants of 0.0056 and 0.0039 min⁻¹, respectively lsu.edu. The desorption rate from these particles is very low, estimated to be less than 0.03 μg min⁻¹ lsu.edu.
In marine environments, DEHP readily adsorbs onto and desorbs from clay minerals such as montmorillonite and kaolinite nih.gov. The partitioning coefficients for calcite in seawater are also high, ranging from 130,000 to 1,270,000 l/kg nih.gov.
A growing area of concern is the interaction of this compound with microplastics in aquatic environments. Due to their hydrophobic properties, plasticizers like DEHP tend to adsorb onto plastic debris, which can then act as vectors for their long-distance transport mdpi.comrepec.org. Research has shown that aged microplastics have a stronger binding capacity for DEHP than pristine ones nih.gov. This is attributed to physical changes in the microplastics' surface properties after environmental exposure nih.gov.
Sorption Coefficients of DEHP in Various Media
| Matrix | Sorption Coefficient (Kd or Koc) | Reference |
|---|---|---|
| Agricultural Soils (Vertisol, Leptosol, Phaeozem) | Kd: 1.8 x 10⁴ - 4.2 x 10⁴ L/kg | lsu.edu |
| Freshwater Sediment | log Koc: 5.48 - 5.95 | nih.gov |
| Calcite in Seawater | 130,000 - 1,270,000 l/kg | nih.gov |
Bioaccumulation and Bioconcentration Potential in Environmental Organisms
The lipophilic nature of this compound suggests a potential for accumulation in the tissues of environmental organisms. Bioaccumulation refers to the uptake of a chemical from all environmental sources (water, food, sediment), while bioconcentration is the uptake from water alone researchgate.net.
Studies have reported a range of bioconcentration factors (BCFs) for DEHP in various aquatic organisms. Generally, BCFs appear to be higher for algae and aquatic invertebrates than for fish elsevierpure.com. For instance, BCFs for aquatic algae and invertebrates have been reported to range from 6.9 in the oyster, Crassostrea virginica, to 5400 in the alga, Chlorella fusca elsevierpure.com. In fish, BCFs have been observed to range from 8.9 in rainbow trout, Oncorhynchus mykiss, to 1380 in the fathead minnow, Pimephales promelas elsevierpure.com.
The uptake of persistent chemicals from sediment by benthic invertebrates is a critical entry point into the aquatic food web nih.gov. For example, the oligochaete Lumbriculus variegatus has been shown to bioaccumulate brominated phthalates from spiked sediment nih.gov.
While the potential for bioaccumulation exists, the biomagnification of DEHP through the aquatic food chain is generally considered unlikely due to the ability of many organisms to metabolize the compound elsevierpure.com.
Bioconcentration Factors (BCF) of DEHP in Aquatic Organisms
| Organism | BCF Value | Exposure Duration | Reference |
|---|---|---|---|
| Oyster (Crassostrea virginica) | 6.9 | 24 hours | elsevierpure.com |
| Alga (Chlorella fusca) | 5400 | 24 hours | elsevierpure.com |
| Rainbow Trout (Oncorhynchus mykiss) | 8.9 | 4 days | elsevierpure.com |
| Fathead Minnow (Pimephales promelas) | 1380 | 28 days | elsevierpure.com |
The transfer of this compound through ecological food webs is a complex process with varying outcomes depending on the specific ecosystem and the organisms involved. Once absorbed by organisms, these chemicals can be transferred to higher trophic levels mdpi.com. Phthalates have been detected in a variety of coastal and marine organisms at different trophic levels, including crustaceans, molluscs, and fish mdpi.com.
There is evidence to suggest that trophic transfer does occur. For instance, in a mangrove food web, DEHP exhibited potential biomagnification effects with increasing trophic levels nih.gov. In this ecosystem, long-chain phthalates like DEHP were found to accumulate in fish primarily through the ingestion of sedimentary and particulate organic matter nih.gov. Benthic carnivorous fish showed higher accumulation of phthalate esters compared to herbivorous and omnivorous fish nih.gov.
However, other studies have indicated a lack of biomagnification. In a freshwater food chain consisting of algae (Chlorella pyrenoidosa), a crustacean (Daphnia magna), and fish (Micropterus salmoides), DEHP that was accumulated in the algae and daphnia was transferred to the fish, but it was not biomagnified nih.gov. This lack of biomagnification is often attributed to the metabolic transformation of DEHP within the organisms nih.gov.
Therefore, while trophic transfer of this compound is evident, its potential for biomagnification appears to be ecosystem-specific and influenced by the metabolic capabilities of the organisms within the food web.
Interactions with Co-occurring Environmental Pollutants and Matrix Effects
The environmental behavior and ecological impact of this compound can be significantly influenced by its interactions with other environmental pollutants and the characteristics of the surrounding environmental matrix.
Co-exposure to other plastic-derived chemicals can lead to complex toxicological interactions. For example, studies on the combined effects of DEHP and Bisphenol A (BPA) have shown both synergistic and antagonistic effects on various biological endpoints in juvenile rats mdpi.com. In the metabolic system, synergistic interactions were more prevalent in females, while additive effects were observed in males mdpi.com. Conversely, in the reproductive and endocrine systems, the co-exposure primarily resulted in antagonistic interactions mdpi.com.
The presence of nanoparticles can also alter the ecotoxicity of DEHP. Co-exposure to DEHP and titanium dioxide nanoparticles (nTiO₂) in estuarine-like sediment was found to synergistically aggravate ecotoxicities in the nematode Caenorhabditis elegans by disrupting energy allocation nih.gov.
Environmental matrix components such as dissolved organic matter (DOM) and salinity also play a crucial role. DOM can form complexes with hydrophobic organic compounds like DEHP, which can affect their partitioning behavior and bioavailability nih.gov. The hydrophobic fractions of DOM, in particular, have a high binding capacity for such pollutants nih.govresearchgate.net. This complexation can reduce the adsorption of DEHP to surfaces and potentially alter its transport and fate in aquatic systems nih.gov.
Salinity is another important factor, especially in estuarine and marine environments. High salinity can increase the sorption of DEHP onto sediments and suspended organic particles due to a "salting-out" effect, which enhances the partitioning of the compound from the water phase to the solid phase elsevierpure.com. Conversely, high salinities have been found to decrease the leaching rate of DEHP from PVC mdpi.com. These matrix effects highlight the importance of considering the specific environmental context when assessing the ecological interactions of this compound.
Theoretical and Computational Chemistry Approaches in Understanding Bis 2 Ethylhexyl 4 Hydroxyphthalate
Molecular Modeling of Reactivity, Conformation, and Intermolecular Interactions
Molecular modeling serves as a powerful tool to predict the three-dimensional structure and dynamic behavior of Bis(2-ethylhexyl) 4-hydroxyphthalate. Through techniques such as molecular mechanics and molecular dynamics simulations, researchers can explore the molecule's conformational landscape. The presence of the hydroxyl group on the phthalate (B1215562) ring, in addition to the two bulky 2-ethylhexyl ester chains, introduces specific steric and electronic features that dictate its preferred shapes and flexibility.
These models are crucial for understanding how the molecule interacts with other substances in the environment. For instance, the polar hydroxyl group can form hydrogen bonds, a key intermolecular interaction that influences its solubility in water and its potential to bind to soil particles or biological macromolecules. Computational studies on similar phthalates have shown that the length and branching of the ester chains significantly affect their binding affinities. In the case of this compound, the interplay between the hydrophilic hydroxyl group and the lipophilic ester chains governs its partitioning behavior in different environmental compartments.
Molecular docking simulations, a subset of molecular modeling, can predict the binding affinity and orientation of this compound with biological receptors, such as hormone receptors or enzymes. These in silico experiments provide a molecular-level understanding of its potential to act as an endocrine disruptor, a concern often associated with phthalate compounds. Studies on DEHP have demonstrated its ability to interact with various biological targets, and similar computational approaches can be applied to its hydroxylated counterpart to assess its biological activity.
Quantum Chemical Calculations for Elucidating Degradation Mechanisms and Intermediate Structures
Quantum chemical calculations, based on the principles of quantum mechanics, offer a detailed understanding of the electronic structure and reactivity of this compound. Methods like Density Functional Theory (DFT) can be employed to calculate various molecular properties, such as electron density distribution, bond energies, and reaction pathways for its degradation.
A key application of these calculations is in the study of its breakdown in the environment, which can occur through processes like hydrolysis or oxidation. Quantum chemical modeling can map out the step-by-step mechanisms of these reactions, identifying the most likely pathways and the structures of transient intermediates. For instance, these calculations can predict the sites on the molecule that are most susceptible to attack by reactive oxygen species, such as hydroxyl radicals, which are important in atmospheric and aquatic degradation processes.
By calculating the energy barriers for different reaction steps, researchers can predict the rates of degradation and the half-life of the compound in various environmental conditions. This information is critical for assessing its persistence and potential for long-range transport. Furthermore, the identification of intermediate degradation products is essential for a complete understanding of its environmental impact, as these intermediates may themselves have distinct toxicological profiles. Theoretical studies on other phthalates have successfully elucidated their degradation pathways, providing a framework for similar investigations into this compound. acs.org
In Silico Structure-Activity Relationship (SAR) Studies for Environmental Behavior Prediction
In silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological or environmental activity. nih.govecetoc.org These models are invaluable for predicting the environmental fate and potential toxicity of chemicals like this compound, especially when experimental data is limited.
By inputting various molecular descriptors, which are numerical representations of the molecule's structural and physicochemical properties, SAR models can predict endpoints such as biodegradability, soil sorption, and bioaccumulation potential. For this compound, key descriptors would include its molecular weight, octanol-water partition coefficient (log Kow), and the presence of specific functional groups like the hydroxyl and ester moieties.
QSAR models, which are statistical in nature, can be developed using existing data for a range of similar chemicals to create a predictive equation. nih.gov For instance, a QSAR model could be trained on a dataset of phthalates and other plasticizers to predict the toxicity of this compound to aquatic organisms. These in silico predictions are crucial for prioritizing chemicals for further experimental testing and for conducting risk assessments. The development and application of such models contribute to a more efficient and ethical approach to chemical safety evaluation. nih.govecetoc.org
Future Research on this compound: Charting a Course to Understand a Data-Poor Compound
While research into phthalates as a class of compounds is extensive, scientific inquiry has largely concentrated on high-production-volume chemicals such as Bis(2-ethylhexyl) phthalate (DEHP). A significant knowledge gap exists for many of its analogues, including this compound. The addition of a hydroxyl group to the phthalate ring fundamentally alters the molecule's chemical properties, suggesting that its environmental fate, biological interactions, and degradation pathways cannot be directly extrapolated from its more studied relatives. Consequently, future research must focus on building a foundational understanding of this specific compound. The following areas represent critical and unaddressed research directions.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying Bis(2-ethylhexyl) 4-hydroxyphthalate in biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV/fluorescence detection are preferred. Use deuterated analogs (e.g., DEHP-d4, as in isotopic labeling studies) as internal standards to improve accuracy via isotope dilution. Validate methods with spiked recovery experiments in matrices like serum, urine, or tissue homogenates to account for matrix effects .
Q. How should researchers mitigate exposure risks during experimental handling?
- Methodological Answer :
- Engineering Controls : Use fume hoods or local exhaust ventilation to limit inhalation exposure .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Avoid latex gloves due to potential permeation .
- Storage : Store in sealed containers away from oxidizers (e.g., peroxides, chlorates) and strong acids/bases to prevent reactive degradation .
Q. What are the primary toxicological endpoints observed in model organisms?
- Methodological Answer : Focus on reproductive toxicity (e.g., reduced fertility in rodents via testicular atrophy or ovarian dysfunction) and hepatotoxicity. Conduct dose-response studies using OECD guidelines (e.g., OECD 407 for repeated-dose toxicity). Monitor biomarkers like serum liver enzymes (ALT/AST) and hormonal profiles (testosterone/estradiol) .
Advanced Research Questions
Q. How can isotopic labeling resolve metabolic pathways of this compound?
- Methodological Answer : Synthesize or source deuterated analogs (e.g., 3,4,5,6-d4-labeled compounds) to track metabolites via mass spectrometry. Use stable isotope tracing in in vitro hepatocyte assays or in vivo rodent models to identify hydroxylation or oxidative breakdown products. Compare fragmentation patterns in GC-MS/MS to distinguish parent compounds from metabolites .
Q. What experimental designs address contradictions in endocrine-disrupting effects across studies?
- Methodological Answer :
- Standardized Models : Use consistent model organisms (e.g., zebrafish for aquatic studies, Sprague-Dawley rats for mammalian toxicology) to reduce interspecies variability.
- Endpoint Harmonization : Align endpoints (e.g., vitellogenin levels for estrogenicity, sperm motility assays) with OECD or EPA guidelines.
- Confounding Factors : Control for diet (phytoestrogens), housing conditions, and coexposure to other plasticizers in longitudinal studies .
Q. What are critical considerations for ecotoxicology studies in aquatic systems?
- Methodological Answer :
- Exposure Simulation : Use flow-through systems to mimic environmental dilution and assess biodegradation rates via OECD 301/310 tests. Monitor hydrolysis products (e.g., 4-hydroxyphthalic acid) using LC-QTOF-MS .
- Trophic Transfer : Evaluate bioaccumulation in algae (e.g., Chlorella vulgaris), daphnids, and fish (e.g., Danio rerio) using lipid-normalized bioconcentration factors (BCFs).
- Sediment Interactions : Analyze adsorption coefficients (Kd) in sediment-water systems to predict long-term environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
